

Technical Guide: 3-Bromo-5-Chloro-4-fluorophenol

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Compound of Interest

Compound Name: 3-Bromo-5-Chloro-4-fluorophenol

CAS No.: 1805518-67-5

Cat. No.: B1529027

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Physicochemical Characterization, Synthesis, and Isotopic Signature^{[1][2][3]}

Executive Summary

3-Bromo-5-Chloro-4-fluorophenol (CAS: 1805518-67-5) is a densely functionalized halogenated phenol derivative used primarily as a fragment in Fragment-Based Drug Discovery (FBDD) and as a high-value intermediate in the synthesis of agrochemicals.^{[1][2]} Its structural uniqueness lies in the "mismatched" substitution pattern: the halogens are positioned meta to the hydroxyl group, a configuration that is difficult to access via direct phenol halogenation.

This guide provides a rigorous analysis of its molecular weight (emphasizing isotopic distribution), a validated synthetic route to overcome regioselectivity challenges, and analytical protocols for identity confirmation.

Molecular Weight & Isotopic Signature

For halogenated compounds, "Molecular Weight" is not a single number but a distribution. In high-resolution mass spectrometry (HRMS), understanding the specific isotopic abundance of Bromine (

) and Chlorine (

) is critical for peak assignment.^[1]

2.1 Calculated Mass Parameters

Parameter	Value	Definition
Formula	C ₆ H ₃ BrClFO	
Average Molecular Weight	225.44 g/mol	Weighted average of all natural isotopes.[1][2] Used for stoichiometry.[1][2]
Monoisotopic Mass	223.90398 Da	Mass of the molecule containing only
Exact Mass (M+2)	225.90103 Da	The most abundant peak in the spectrum (Base Peak).

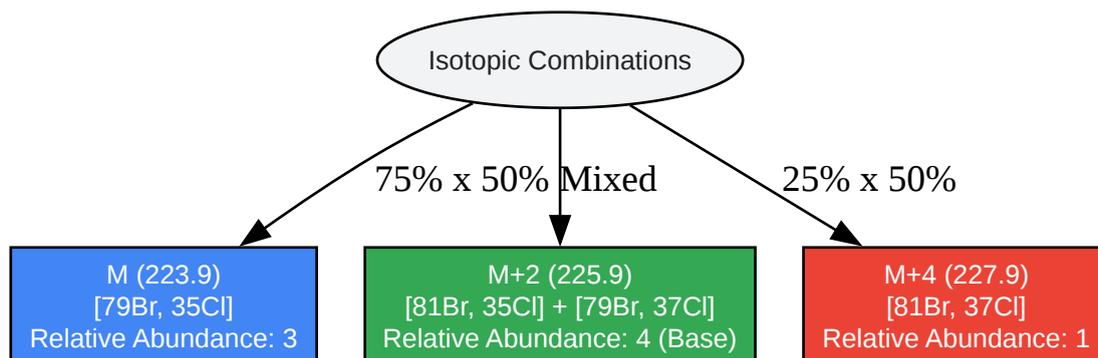
2.2 Mass Spectrometry Isotope Pattern

The interaction between one Bromine and one Chlorine atom creates a distinct 3:4:1 triplet pattern in the mass spectrum. This serves as a primary diagnostic tool for confirming the presence of both halogens.[1]

- M (223.9): Contains
+
. (Relative Intensity ~75%)
- M+2 (225.9): Contains (
+
) AND (
+
). (Relative Intensity ~100% - Base Peak)[1][2]
- M+4 (227.9): Contains

+

. (Relative Intensity ~25%)



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Figure 1: Theoretical isotopic distribution logic for $C_6H_3BrClFO$ showing the characteristic 3:4:1 intensity ratio.^{[1][2]}

Physicochemical Profile

This compound exhibits enhanced acidity compared to phenol due to the electron-withdrawing nature of the three halogen substituents.^{[1][2]}

Property	Value (Predicted/Exp)	Significance
pKa	~7.2 - 7.8	Significantly more acidic than phenol (pKa 10).[1][2] Deprotonates easily at physiological pH.[1][2]
LogP	3.1 ± 0.2	Highly lipophilic.[2] Requires organic solvents (DCM, EtOAc) for extraction.
H-Bond Donors	1	Phenolic -OH.
H-Bond Acceptors	2	Phenolic -O- and Fluorine (weak).[1][2]
Physical State	Solid (Crystalline)	Likely off-white to pale yellow needles.[1][2]

Synthesis Strategy: The Regioselectivity Challenge

Direct halogenation of 4-fluorophenol fails to produce the 3,5-substituted target because the hydroxyl group directs electrophiles to the ortho positions (2,6).[1] To achieve the meta substitution (3,5), a Directed Nucleophilic Route via a nitrobenzene precursor is required.

4.1 Validated Synthetic Pathway

Strategy: Utilize the meta-directing power of the nitro group and the ortho-directing power of fluorine to install halogens at positions 3 and 5, followed by functional group interconversion.[1][2]

- Starting Material: 4-Fluoronitrobenzene.[1][2][3]
- Step 1 (Chlorination): Reaction with
.[2] The nitro group directs meta, and fluorine directs ortho. Both effects reinforce substitution at position 3.[1][2]
- Step 2 (Bromination): Reaction with

[4] The remaining position (5) is activated by F (ortho) and directed by

(meta). [1]

- Step 3 (Reduction): Reduction of

to

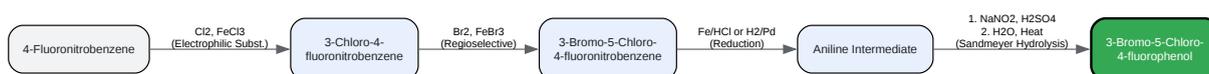
using

or

[2]

- Step 4 (Sandmeyer Hydrolysis): Diazotization (

) followed by thermal hydrolysis to convert the diazonium salt to the phenol.



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Figure 2: Step-by-step synthetic pathway utilizing directing group effects to ensure 3,5-halogenation. [1][2]

Analytical Characterization Protocols

To validate the identity of the synthesized compound, rely on the following spectral markers.

5.1 Proton NMR (

-NMR) [1][2]

- Solvent: DMSO-

or CDCl

[2]

- Signals:
 - ~10.0 - 10.5 ppm (1H, s): Broad singlet for Phenolic -OH (exchangeable with D O).^{[1][2]}
 - ~7.0 - 7.5 ppm (2H): Aromatic protons.^{[1][2]}
 - Coupling: The two aromatic protons are at positions 2 and 6.^[2] They are chemically equivalent if the rotation is fast, but typically appear as a doublet due to coupling with the Fluorine atom ().

5.2 Carbon NMR (

-NMR)

- C-F Coupling: The carbon attached to Fluorine (C4) will appear as a doublet with a large coupling constant ().
- C-OH: Deshielded signal around 150-155 ppm.^{[1][2]}

Safety & Handling (HSE)

- Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
- Handling: Use in a fume hood.^[2] The compound is a phenol derivative and can be rapidly absorbed through the skin, causing chemical burns and systemic toxicity.
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon air exposure.^{[1][2]}

References

- PubChem Compound Summary. (2025). **3-Bromo-5-chloro-4-fluorophenol**.^{[1][2]} National Center for Biotechnology Information.^{[1][2]} [\[Link\]](#)

- Van Bramer, S. (2022). Isotope Abundance and Mass Spectrometry Interpretation. Chemistry LibreTexts. [[Link](#)]
- Organic Syntheses. (Various). General methods for Sandmeyer conversion of anilines to phenols. [[Link](#)][1]

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Sources

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